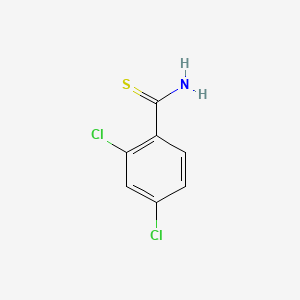

2,4-Dichlorothiobenzamide

Descripción

Overview of Thiobenzamide (B147508) Derivatives in Academic Contexts

Thiobenzamide and its derivatives are a versatile class of compounds that have garnered significant attention in academic and industrial research. ontosight.ai Their utility spans a wide range of applications, from serving as intermediates in organic synthesis to exhibiting interesting biological activities.

In the realm of synthetic chemistry, thiobenzamides are valuable precursors for the synthesis of various heterocyclic compounds. For instance, they are key reactants in the Hantzsch thiazole (B1198619) synthesis, a well-established method for creating thiazole rings. Thioamides, in general, can be synthesized through various methods, including the reaction of benzamides with phosphorus pentasulfide or the use of Lawesson's reagent. researchgate.net The Willgerodt-Kindler reaction is another notable method for preparing thiobenzamides. researchgate.net

Furthermore, research has explored the potential of thiobenzamide derivatives in diverse fields. Some studies have investigated their role as inhibitors of photosynthetic electron transport. oup.comtandfonline.com Other research has focused on their application as insect growth regulators, highlighting their potential in the development of novel pesticides. scispace.com The reactivity of the thioamide group allows for various chemical transformations, including oxidation and reactions with electrophiles, further expanding their synthetic utility.

Significance of Dichlorination Pattern in Thiobenzamide Research

The presence and position of chlorine atoms on the benzene (B151609) ring of thiobenzamide derivatives significantly influence their chemical and physical properties. The dichlorination pattern, specifically the 2,4-dichloro substitution, is a recurring motif in the design of molecules for specific research applications.

Halogenation, and particularly dichlorination, can alter the electronic nature of the aromatic ring, affecting the reactivity of the thioamide group. This substitution pattern is often employed to modulate the lipophilicity of the molecule, which can be a critical factor in its behavior in different chemical and biological systems.

Interactive Data Table: Properties of 2,4-Dichlorothiobenzamide

| Property | Value |

| IUPAC Name | 2,4-dichlorobenzenecarbothioamide sigmaaldrich.com |

| Molecular Formula | C7H5Cl2NS lookchem.com |

| Molecular Weight | 206.09 g/mol sigmaaldrich.com |

| CAS Number | 2775-38-4 lookchem.com |

| Melting Point | 135 °C lookchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichlorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNBLWURITYPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950441 | |

| Record name | 2,4-Dichlorobenzene-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2775-38-4 | |

| Record name | Benzenecarbothioamide, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002775384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzene-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLOROBENZENECARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichlorothiobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW6AW52BK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Reactivity and Mechanistic Investigations of 2,4 Dichlorothiobenzamide

Oxidative Bioactivation and Metabolite Formation of Thiobenzamides

The metabolic pathway of thiobenzamides, including 2,4-Dichlorothiobenzamide, is primarily initiated through oxidative bioactivation. This process is critical as it transforms the relatively stable parent compound into more reactive intermediates. The toxicity of many thioamides is dependent on this metabolic activation, which involves sequential oxygenation of the thioamide sulfur atom by various monooxygenases. ethz.ch This activation ultimately leads to the elimination of the sulfur atom and the formation of corresponding amide or nitrile derivatives. ethz.ch

Role of S-Oxidation in Thioamide Reactivity

S-oxidation, or the addition of oxygen atoms to the sulfur of the thiocarbonyl group, is the key step in the bioactivation of thioamides. This enzymatic oxidation significantly alters the electronic properties of the molecule, rendering it more susceptible to further reactions. The initial thioamide is a soft nucleophile, but upon S-oxidation, it is converted into a series of progressively more reactive electrophilic metabolites. nih.gov This increased reactivity is central to the biological activity and potential toxicity of this class of compounds. The process can involve the formation of reactive oxygen species which participate in the catalytic cycle. nih.gov

Formation of S-Oxide and S,S-Dioxide Intermediates

The enzymatic S-oxidation of thiobenzamides proceeds in a stepwise manner. The first step is the formation of a thioamide S-oxide, also known as a sulfenic acid intermediate. mdpi.com These S-oxides are generally more reactive than the parent thioamide but may not be the ultimate toxic species without further oxygenation. ethz.ch

A second oxidation step can occur, converting the S-oxide to a highly reactive thioamide S,S-dioxide, or sulfinic acid intermediate. ethz.chmdpi.com These S,S-dioxides are often unstable and have not been isolated from biological systems. ethz.ch It is proposed that these or subsequently formed species are responsible for the toxic effects associated with some thioamides. ethz.ch The high reactivity of the S,S-dioxide can lead to an oxidative desulfurization mechanism, involving nucleophilic attack at the carbon atom of the intermediate. tandfonline.com

| Intermediate | Alternative Name | Key Characteristics |

| Thioamide S-oxide | Sulfenic Acid | Product of the first oxygenation step; more reactive than the parent thioamide. ethz.chmdpi.com |

| Thioamide S,S-dioxide | Sulfinic Acid | Product of the second oxygenation step; highly reactive and generally unstable. ethz.chmdpi.com |

Enzymatic Pathways in Thioamide Metabolism

The metabolic S-oxidation of thioamides is catalyzed by two major superfamilies of enzymes located primarily in the endoplasmic reticulum of liver cells: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) system. ethz.chnih.gov

The Flavin-Containing Monooxygenase (FMO) family of enzymes are crucial catalysts for the oxygenation of soft nucleophiles, particularly compounds containing nitrogen and sulfur heteroatoms. nih.govwikipedia.org These enzymes utilize a flavin-adenine dinucleotide (FAD) prosthetic group, NADPH as a cofactor, and molecular oxygen to mono-oxygenate a wide array of substrates. wikipedia.orgmdpi.com

The catalytic cycle of FMOs is distinct in that the enzyme activates oxygen to form a stable C4a-hydroperoxyflavin intermediate in the absence of a bound substrate. mdpi.com This pre-formed oxygenating agent then reacts with any suitable nucleophilic substrate that enters the active site. nih.gov In humans, several FMO isoforms exist, with FMO1, FMO2, and FMO3 being the most significant for xenobiotic metabolism. mdpi.com FMO1 possesses the broadest substrate specificity, while FMO3 is the primary FMO in the adult human liver. mdpi.comwikipedia.org FMOs are known to catalyze the sequential S-oxidation of thioamides to their S-oxide and subsequently to highly reactive sulfinic acid intermediates. mdpi.com

The Cytochrome P450 (CYP) superfamily represents another major pathway for the Phase I metabolism of a vast number of xenobiotics, including thioamides. ethz.chmdpi.com These enzymes are heme-containing monooxygenases that, like FMOs, are generally located in the endoplasmic reticulum of hepatocytes. mdpi.comwikipedia.org The term "P450" originates from the characteristic 450 nm spectral peak observed when the reduced enzyme binds to carbon monoxide. wikipedia.org

CYPs catalyze oxidative reactions by activating molecular oxygen, with one oxygen atom being incorporated into the substrate and the other being reduced to water, a process requiring electrons delivered from NADPH via a partner protein, cytochrome P450 reductase. wikipedia.orgmdpi.com While both FMOs and CYPs can perform S-oxidation, their mechanisms and substrate specificities differ. wikipedia.org The CYP system, particularly isoforms like CYP3A4 and CYP2D6, can activate various sulfur-containing compounds to reactive intermediates, such as sulfoxides. nih.gov This activation can lead to the formation of electrophilic species capable of reacting with cellular nucleophiles. nih.gov

| Enzyme System | Cofactor/Prosthetic Group | Mechanism Highlight | Role in Thioamide Metabolism |

| Flavin-Containing Monooxygenase (FMO) | FAD, NADPH wikipedia.org | Forms a stable hydroperoxyflavin intermediate before substrate binding. nih.govmdpi.com | Catalyzes sequential S-oxidation to form S-oxide and S,S-dioxide intermediates. ethz.chmdpi.com |

| Cytochrome P450 (CYP) | Heme, NADPH (via reductase) wikipedia.org | Substrate binds first, followed by oxygen activation. wikipedia.org | Contributes to the oxidative bioactivation of thioamides. ethz.ch |

Nucleophilic Reactions of this compound

While specific experimental data on the nucleophilic reactions of this compound is limited in the available literature, its reactivity can be predicted based on the general principles of thioamide chemistry and nucleophilic aromatic substitution.

The thioamide functional group contains an electrophilic thiocarbonyl carbon, which is a primary site for nucleophilic attack. This is analogous to the carbonyl carbon in an amide, but the carbon-sulfur bond is weaker and more polarizable than a carbon-oxygen bond, making the thiocarbonyl carbon highly susceptible to attack by nucleophiles.

Furthermore, the this compound structure features a benzene (B151609) ring substituted with two chlorine atoms, which are leaving groups, and an electron-withdrawing thioamide group. In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks an aromatic ring and replaces a leaving group. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. nih.govyoutube.com In this compound, the thioamide group can act as an electron-withdrawing group, potentially activating the chlorine atoms for substitution by strong nucleophiles. The chlorine atom at the para-position (position 4) would be more activated towards substitution than the one at the ortho-position (position 2) due to more effective resonance stabilization of the intermediate. youtube.com Therefore, strong nucleophiles could potentially react with this compound via an SNAr mechanism, displacing one of the chloride ions.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of thioamides, including this compound, are fundamental in the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. The reactivity of the thioamide functional group allows for the formation of stable ring structures such as benzothiazoles, thiazolines, and thiazoles under specific conditions.

Formation of Benzothiazoles from Thioamides

The synthesis of benzothiazoles, a significant class of heterocyclic compounds with wide-ranging applications, can be achieved through the intramolecular cyclization of appropriately substituted thioamides. nih.gov One of the primary methods involves the cyclization of thioformanilides, which can be prepared from the corresponding anilines. organic-chemistry.org This process typically requires an oxidative step to facilitate the ring closure.

The general mechanism involves the reaction of a 2-aminothiophenol (B119425) derivative with a thioamide precursor. However, an alternative pathway is the intramolecular cyclization of ortho-halogenated thiobenzanilides. organic-chemistry.org For a compound like this compound to form a benzothiazole (B30560) via this route, it would first need to be N-acylated with a suitably substituted ortho-halophenyl group. The subsequent intramolecular cyclization would then proceed, often catalyzed by a transition metal like palladium, to form the C-S bond. organic-chemistry.org Various methods have been developed for this transformation, including catalyst-free reactions using reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) at ambient temperatures. organic-chemistry.org

Table 1: Selected Methods for Benzothiazole Synthesis from Thioamide Precursors

| Precursor Type | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Thioformanilides | 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) | Ambient temperature, high yields | organic-chemistry.org |

| o-Iodothiobenzanilide | Pd/C | Ligand-free, additive-free, room temperature | organic-chemistry.org |

Formation of Thiazolines and Thiazoles

The thioamide moiety is a versatile precursor for the synthesis of five-membered thiazole (B1198619) and thiazoline (B8809763) rings through reactions with various electrophiles.

Thiazole Synthesis: The most prominent method for thiazole synthesis from thioamides is the Hantzsch synthesis, which involves the condensation reaction between a thioamide and an α-halo ketone. nih.gov This reaction proceeds via an initial S-alkylation of the thioamide by the α-halo ketone, followed by an intramolecular cyclization through the dehydration of the resulting intermediate. This method is highly versatile and allows for the preparation of a wide range of 2,4-disubstituted thiazoles. nih.govresearchgate.net For this compound, this reaction would yield a 2-(2,4-dichlorophenyl)-4-substituted-thiazole. The reaction can be promoted by various catalysts and conditions, including lipase (B570770) under ultrasound assistance in aqueous media, highlighting a move towards greener synthetic protocols. nih.gov

Thiazoline Synthesis: Thiazolines, or dihydrothiazoles, can also be synthesized from thioamides. A notable method involves the metal-free oxidative difunctionalization of N-allylthioamides. nih.gov In this approach, an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) is used to induce an intramolecular cyclization, incorporating an amine nucleophile. This would require prior N-allylation of this compound. The resulting reaction would form a thiazoline ring with the 2,4-dichlorophenyl group at the 2-position. nih.gov

Table 2: Synthetic Routes to Thiazoles and Thiazolines from Thioamides

| Target Heterocycle | Reactant(s) with Thioamide | General Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Thiazole | α-Halo ketones | Condensation, often with heating or catalyst | Hantzsch synthesis, versatile for 2,4-disubstitution | nih.govresearchgate.net |

| Thiazole | 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides | Reaction in suitable solvent | Provides access to various thiazole derivatives | organic-chemistry.org |

Decomposition Pathways and Products of Substituted Thiobenzamides

The stability and decomposition of substituted thiobenzamides are influenced by factors such as temperature, metabolic activation, and chemical environment. Research into these pathways reveals the formation of several key products.

Thermal Decomposition: Studies on the thermal behavior of substituted thioamides, such as N-acylthiobenzamides, indicate that they undergo decomposition upon heating. For instance, N-acetylthiobenzamide melts at 105°C and subsequently decomposes in a temperature range of 113-203°C, with a maximum decomposition rate at 175°C. akjournals.com While specific data for this compound is not detailed, the thermal stability is expected to be influenced by the chloro-substituents on the phenyl ring. The decomposition of such compounds often proceeds via complex mechanisms involving radical intermediates. nih.gov The decomposition of related aromatic compounds can lead to the formation of gaseous products and stable residues. rsc.org

Metabolic and Chemical Degradation: Metabolic pathways for thiobenzamides often involve enzymatic oxidation of the sulfur atom. ethz.ch Flavin-containing monooxygenases or cytochromes P450 can convert the thioamide to a thioamide S-oxide. ethz.ch This S-oxide is a key intermediate that can undergo further oxidation or rearrangement. Subsequent reactions can lead to the elimination of the sulfur atom and the formation of the corresponding nitrile (benzonitrile) and amide (benzamide) derivatives. ethz.ch The sulfur is typically eliminated as sulfur dioxide/sulfite. ethz.ch

In the context of this compound, this pathway would be expected to produce 2,4-dichlorobenzonitrile (B1293624) and 2,4-dichlorobenzamide (B1293658). The stability of the dichlorophenyl ring itself is notable; however, under harsh oxidative or microbial conditions, dechlorination and ring cleavage can occur, as seen in the degradation of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), which can yield intermediates like 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov

Table 3: Decomposition Products of Substituted Thiobenzamides and Related Compounds

| Compound Type | Decomposition Condition | Key Intermediates | Major Products | Reference(s) |

|---|---|---|---|---|

| Thiobenzamide (B147508) | Metabolic (e.g., Ralstonia pickettii) | Thiobenzamide S-oxide | Benzonitrile, Benzamide, Sulfur dioxide/sulfite | ethz.ch |

| N-Acetylthiobenzamide | Thermal (113-203°C) | Not specified | Gaseous products, solid residue | akjournals.com |

Structure Activity Relationship Sar Studies of 2,4 Dichlorothiobenzamide Analogs

Electronic and Steric Influences on Biological Activity

Detailed studies concerning the electronic and steric influences on the biological activity of 2,4-Dichlorothiobenzamide analogs are not publicly available.

Hammett Rho Values and Substituent Effects

The Hammett equation is a widely used tool in physical organic chemistry to quantify the influence of substituents on the reactivity of aromatic compounds. wikipedia.orgcsbsju.eduutexas.edumsudenver.edu It relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.org The slope of a Hammett plot, known as the Rho (ρ) value, indicates the sensitivity of a reaction to the electronic effects of substituents. wikipedia.orgutexas.edu A positive ρ value signifies that the reaction is aided by electron-withdrawing groups, while a negative value indicates it is favored by electron-donating groups. msudenver.edu Despite the utility of this method, no published research could be found that calculates or discusses Hammett Rho values specifically for reactions involving this compound or its analogs. Therefore, no data table of substituent effects for this compound series can be generated.

Impact of Ortho-Substitution on Reactivity and Biological Response

The position of substituents on an aromatic ring significantly affects a molecule's reactivity and biological interactions. Ortho-substituents, due to their proximity to the reaction center, can exert profound steric and electronic effects that are distinct from those at the meta and para positions. utexas.edu However, specific studies detailing the impact of ortho-substitution on the reactivity and biological response of this compound analogs were not identified in the available literature.

Pharmacophore and Antipharmacophore Modeling

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govdovepress.comdergipark.org.trnih.gov A pharmacophore model serves as a 3D query to screen large compound libraries for novel, structurally diverse molecules that could be active. nih.govdergipark.org.tr Conversely, an antipharmacophore, or exclusion volume, defines regions in space where atoms would cause steric clashes or other unfavorable interactions with the biological target. No specific pharmacophore or antipharmacophore models for this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. dergipark.org.trnih.gov These models use molecular descriptors to predict the activity of new, unsynthesized compounds. dergipark.org.tr

Multiple Linear Regression in QSAR

Multiple Linear Regression (MLR) is a common statistical method used in QSAR to develop a linear equation that relates a set of molecular descriptors to biological activity. aimspress.com This approach helps in understanding the contribution of different properties to the activity. No QSAR models using MLR have been reported for this compound.

Descriptors in QSAR Models (e.g., EHOMO, ELUMO, Dipole Moment)

QSAR models rely on various types of descriptors, including quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), as well as physical properties like the dipole moment. dergipark.org.tr EHOMO is related to a molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The dipole moment can be important for drug-receptor interactions. dergipark.org.tr Specific values for these descriptors and their correlation with the biological activity of this compound analogs are not available in the scientific literature.

Ligand Efficiency Metrics in Analog Design

In the rational design and optimization of analogs of this compound, ligand efficiency (LE) metrics serve as crucial guiding principles. These metrics provide a quantitative assessment of the binding efficiency of a compound in relation to its size and physicochemical properties. By normalizing potency for various molecular characteristics, medicinal chemists can prioritize analog series that exhibit favorable binding characteristics and possess a higher probability of downstream success as drug candidates. The primary goal is to enhance the desired biological activity without introducing undesirable properties, a phenomenon often referred to as "molecular obesity".

Several key ligand efficiency metrics are routinely employed in structure-activity relationship (SAR) studies to guide the analog design process. These include Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE), Binding Efficiency Index (BEI), and Surface Efficiency Index (SEI). Each of these metrics offers a unique perspective on the quality of a ligand and aids in making more informed decisions during the lead optimization phase.

Ligand Efficiency (LE) is a fundamental metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). wikipedia.org It is calculated as the binding free energy per heavy atom. mtak.hu A higher LE value is generally desirable, as it indicates that a compound achieves its potency with a more efficient use of its atomic composition. rgdscience.com The formula for LE is:

LE = (1.4 * pIC50) / HAC

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), assesses the relationship between the potency of a compound and its lipophilicity (logP or logD). sciforschenonline.orgwikipedia.org High lipophilicity can often lead to increased potency but may also be associated with poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.org LLE helps to identify compounds that achieve high potency without excessive lipophilicity. sciforschenonline.orgyoutube.com A higher LLE value is generally preferred. The formula for LLE is:

LLE = pIC50 - logP

Binding Efficiency Index (BEI) provides a measure of the binding potency of a ligand relative to its molecular weight (MW). wikipedia.org Similar to LE, it helps in identifying smaller, more efficient molecules. It is a useful tool for comparing compounds of different sizes and for tracking the efficiency of chemical modifications during lead optimization. rgdscience.com The formula for BEI is:

BEI = (pIC50 * 1000) / MW

Surface Efficiency Index (SEI) relates the binding affinity of a ligand to its polar surface area (PSA). crystaledges.org PSA is a key descriptor for predicting the intestinal absorption and blood-brain barrier penetration of a drug. SEI is therefore valuable in optimizing not only the binding efficiency but also the pharmacokinetic properties of a compound series. nih.gov The formula for SEI is:

SEI = (pIC50 * 100) / PSA

To illustrate the practical application of these metrics in the design of this compound analogs, a hypothetical data set is presented in the table below. This table showcases how these efficiency metrics can be calculated and used to evaluate and prioritize a series of hypothetical analogs based on their biological activity and physicochemical properties.

Table 1: Hypothetical Ligand Efficiency Metrics for this compound Analogs

| Compound | pIC50 | MW ( g/mol ) | HAC | logP | PSA (Ų) | LE | LLE | BEI | SEI |

| This compound | 6.0 | 206.09 | 10 | 2.5 | 50 | 0.84 | 3.50 | 29.11 | 12.00 |

| Analog A | 6.5 | 220.12 | 11 | 2.8 | 55 | 0.82 | 3.70 | 29.53 | 11.82 |

| Analog B | 7.2 | 250.18 | 13 | 3.2 | 60 | 0.77 | 4.00 | 28.78 | 12.00 |

| Analog C | 7.0 | 235.15 | 12 | 2.6 | 52 | 0.82 | 4.40 | 29.77 | 13.46 |

| Analog D | 6.8 | 265.21 | 14 | 3.5 | 65 | 0.68 | 3.30 | 25.64 | 10.46 |

In this illustrative example, while Analog B shows the highest potency (pIC50 = 7.2), its LE and BEI are slightly lower than some of the other analogs, suggesting that the increase in size may not be the most efficient for improving activity. Analog C, on the other hand, presents a more balanced profile with a good pIC50, a high LE, the best LLE, and the highest SEI, indicating an efficient and potentially more drug-like compound. Analog D, despite having a reasonable pIC50, shows a drop in all efficiency metrics, suggesting that the structural modifications made to this analog are not optimal. Through the systematic application and monitoring of these ligand efficiency metrics, the design of this compound analogs can be guided towards candidates with an improved balance of potency and drug-like properties.

Computational Chemistry Applications in 2,4 Dichlorothiobenzamide Research

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is a widely used tool for providing mechanistic insights into chemical reactions, predicting molecular geometries, and calculating various electronic and spectroscopic properties. mdpi.comnih.gov DFT calculations are based on determining the electronic energy of a molecule from its electron density, which is a more manageable variable than the complex wave function of a multi-electron system. mdpi.com

In the context of 2,4-Dichlorothiobenzamide, DFT could be applied to:

Elucidate Reaction Mechanisms: DFT can model the transition states and reaction pathways for the synthesis or degradation of the compound, helping to optimize reaction conditions and understand its stability. researchgate.net The method allows for the calculation of energy barriers for different potential mechanisms, such as inner-sphere versus outer-sphere pathways in reactions involving metal complexes. researchgate.netnih.gov

Analyze Electronic Properties: Key electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. arxiv.org The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Predict Spectroscopic Signatures: DFT is effective in predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the structural characterization of the molecule and its derivatives.

While DFT is a powerful method for these applications, specific studies detailing mechanistic insights for this compound using DFT were not prominent in the surveyed literature. However, the general applicability of DFT makes it a valuable hypothetical tool for future research on this compound.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, used to predict and analyze how a small molecule (ligand) interacts with a macromolecular target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.govsemanticscholar.org It employs scoring functions to estimate the binding affinity, helping to rank potential ligands. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. scielo.org.za By simulating the motions of atoms and molecules, MD can be used to assess the stability of the docked conformation, observe conformational changes, and refine the understanding of the binding mechanism. scielo.org.zamdpi.com

These techniques are crucial for identifying potential biological targets for a compound and understanding the structural basis of its activity.

Molecular docking is instrumental in predicting the specific molecular interactions that stabilize a ligand within a protein's binding site. These interactions include hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking. researchgate.net

A study on a closely related derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, demonstrated its potential as an inhibitor of dihydrofolate reductase (DHFR). mdpi.com Docking simulations predicted that the molecule fits into the active site of the enzyme, forming several key interactions. mdpi.com The molecule is anchored by three intermolecular hydrogen bonds: two involving the thiadiazole ring and the amino acids Asp 21 and Ser 59, and a third between a secondary amino group and Tyr 22. mdpi.com Such detailed interaction mapping is vital for understanding a compound's mechanism of action and for guiding the rational design of more potent analogs.

Table 1: Predicted Interactions for a 2,4-Dichloro-benzamide Derivative with DHFR

| Interacting Group on Ligand | Interacting Residue on DHFR | Type of Interaction | Bond Length (Å) |

|---|---|---|---|

| Thiadiazole Ring | Asp 21 | Hydrogen Bond | 3.1 |

| Thiadiazole Ring | Ser 59 | Hydrogen Bond | 2.8 |

| Secondary Amino Group | Tyr 22 | Hydrogen Bond | 3.2 |

Data sourced from a molecular docking study on a derivative of 2,4-Dichlorobenzamide (B1293658). mdpi.com

A primary output of molecular docking is the binding affinity, a score that estimates the strength of the ligand-target interaction, often expressed in kcal/mol. nih.gov A lower (more negative) binding energy value generally indicates a more favorable and stronger interaction. semanticscholar.org In the docking study of the 2,4-dichloro-benzamide derivative against dihydrofolate reductase (DHFR), the compound showed a strong binding affinity with a calculated binding energy of -9.0 kcal/mol, suggesting it could be a potent inhibitor. mdpi.com

Following docking, MD simulations are employed to validate the stability of the predicted ligand-protein complex. researchgate.net The stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. scielo.org.za A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket without significant conformational changes, confirming a stable binding mode. nih.gov While specific MD simulation studies for this compound were not identified, this technique remains the standard for confirming the stability of computationally predicted ligand-target complexes. mdpi.com

In Silico Prediction of Chemical and Biological Properties

In silico methods are computational techniques used to predict the physicochemical, pharmacokinetic, and biological properties of molecules directly from their chemical structure. nih.gov These approaches are essential in the early stages of drug discovery for filtering compound libraries and prioritizing candidates with desirable drug-like properties. mdpi.com

Key properties that can be predicted include:

Physicochemical Properties: Parameters such as solubility, melting point, boiling point, and pKa can be estimated using computational models. chemicalbook.com

Pharmacokinetic (ADME) Properties: This involves predicting a compound's Absorption, Distribution, Metabolism, and Excretion profile. For instance, models can predict oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes. researchgate.net

Toxicity Prediction: Potential toxicity can be flagged early by predicting adverse effects or the formation of reactive metabolites. mdpi.comresearchgate.net

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models correlate chemical structures with biological activities. researchgate.net By training a model on a set of known active and inactive compounds, the activity of new molecules like this compound against various targets can be predicted.

Table 2: Examples of Predictable Properties for this compound

| Property Class | Specific Property | Importance in Drug Discovery |

|---|---|---|

| Physicochemical | Aqueous Solubility | Affects absorption and formulation. |

| pKa | Influences ionization state and membrane permeability. | |

| Pharmacokinetic | Oral Bioavailability | Predicts the fraction of drug reaching systemic circulation. |

| CYP450 Inhibition | Indicates potential for drug-drug interactions. | |

| Toxicity | hERG Inhibition | Assesses risk of cardiac toxicity. |

Electronic-Topological Method (ETM) and Artificial Neural Networks (ANN) in SAR

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological effect. researchgate.net Advanced computational methods like the Electronic-Topological Method (ETM) and Artificial Neural Networks (ANN) are used to build sophisticated SAR and QSAR models.

Artificial Neural Networks (ANNs): ANNs are machine learning algorithms inspired by the structure of the human brain. In QSAR, they are used to create complex, non-linear models that can capture intricate relationships between molecular descriptors and biological activity. researchgate.net ANNs can be trained on existing data to predict the potency of new compounds.

Electronic-Topological Method (ETM): ETM is a QSAR approach that characterizes a molecule based on a combination of its electronic and topological features. It seeks to identify the specific structural fragments (pharmacophores) and electronic characteristics that are critical for biological activity.

While these methods are powerful tools for drug design and SAR analysis, specific research applying ETM or ANN to SAR studies of this compound is not documented in the available literature. Their application would involve generating a dataset of this compound analogs with measured biological activity, calculating relevant molecular descriptors, and then using these computational techniques to build a predictive model for designing new, more active compounds.

Analytical Methodologies for 2,4 Dichlorothiobenzamide and Its Metabolites

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 2,4-dichlorothiobenzamide and its metabolites. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) serves as a robust and widely accessible method for the analysis of dichlorobenzamide. The separation is typically achieved on a reverse-phase column, such as a C18 column.

Method parameters are optimized to ensure efficient separation and resolution from matrix interferences. An isocratic mobile phase, often a mixture of acetonitrile (B52724) and acidified water, is commonly employed. For instance, a mobile phase consisting of acetonitrile and water (80:20, v/v) has been shown to provide good separation and acceptable peak shapes pastic.gov.pkmdpi.com. The detection wavelength is typically set around the maximum absorption of the analyte, for example, 283 nm for 2,4-D, a related chlorinated herbicide deswater.com. The column temperature is maintained, for instance at 40°C, to ensure reproducibility deswater.com.

The validation of HPLC methods demonstrates good linearity over a defined concentration range, with correlation coefficients (R²) often exceeding 0.999 mdpi.com. The precision of the method, expressed as the relative standard deviation (RSD), is typically below 2% for intra-day and below 3% for inter-day measurements, indicating high repeatability pastic.gov.pk.

Table 1: Example HPLC-DAD Parameters for Analysis of Related Dichlorinated Herbicides

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (80:19.5:0.5, v/v/v) deswater.com |

| Flow Rate | 1.0 mL/min mdpi.comdeswater.com |

| Detection Wavelength | 283 nm deswater.com |

| Column Temperature | 40°C deswater.com |

| Injection Volume | 100 µL deswater.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex matrices like environmental water samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method nih.govresearchgate.netnih.gov. This technique combines the separation power of LC with the precise mass detection of tandem mass spectrometry, allowing for low detection limits and confident identification nih.govnih.gov.

Sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analytes from the sample matrix nih.govresearchgate.net. The analysis is performed in selected reaction monitoring (SRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte nih.govresearchgate.net. For instance, in the analysis of dichlorinated aniline (B41778) metabolites, the [M+H]⁺ ion at m/z 163.03 was selected as the parent ion nih.gov. Negative ion mode is also commonly used for acidic herbicides like 2,4-D tdl.orgtdl.org.

LC-MS/MS methods can achieve limits of detection (LOD) in the low nanogram per liter (ng/L) range in water, making them suitable for monitoring trace levels of contamination researchgate.net. Recovery studies in spiked groundwater have shown excellent accuracy, with recovery rates typically between 91% and 102% for 2,6-dichlorobenzamide (B151250) (BAM) and related degradation products nih.gov.

Table 2: Example LC-MS/MS Parameters for Analysis of 2,6-Dichlorobenzamide (BAM) and Related Compounds in Water nih.gov

| Parameter | Condition |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive/Negative depending on analyte |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Limit of Detection (LOD) | Sub-µg/L levels |

| Recovery | 91-102% in spiked groundwater |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of 2,6-dichlorobenzamide (BAM) and its parent compound, dichlobenil (B1670455) researchgate.netnih.govepa.gov. Due to the polarity and lower volatility of BAM, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis researchgate.netnih.govresearchgate.net. Silylation is a common derivatization technique used for this purpose researchgate.net.

The analysis is performed on a capillary column, such as a DB-5MS, which provides good separation of the derivatized analytes epa.gov. The GC oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points epa.govnih.gov. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, monitoring specific ions for both quantification and confirmation epa.gov.

This method has been successfully applied to determine dichlobenil and BAM in soil and groundwater, achieving limits of detection between 0.01 and 0.25 µg/L in groundwater researchgate.net. Recovery assays demonstrate good accuracy, with mean recoveries typically ranging from 70% to 120% researchgate.net.

Table 3: Example GC-MS Parameters for Analysis of 2,6-Dichlorobenzamide (BAM) researchgate.netepa.gov

| Parameter | Condition |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) followed by derivatization |

| Column | e.g., DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) epa.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Splitless epa.gov |

| Detection Mode | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode |

| Limit of Detection (LOD) | 0.01 - 0.25 µg/L (in groundwater) researchgate.net |

Immunoassays for Detection and Quantification

Immunoassays offer a rapid, cost-effective, and high-throughput screening alternative to chromatographic methods for detecting dichlorobenzamide iastate.edud-nb.info. These methods utilize the highly specific binding between an antibody and the target analyte (antigen).

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common immunoassay format used for environmental monitoring of pesticides iastate.edu. A competitive ELISA has been developed for the highly sensitive and specific detection of 2,6-dichlorobenzamide (BAM) in water nih.govgeus.dk. In this format, free BAM in the sample competes with a BAM-enzyme conjugate for a limited number of antibody binding sites immobilized on a microtiter plate nih.gov. The amount of enzyme bound to the plate is inversely proportional to the concentration of BAM in the sample, which is quantified by adding a substrate that produces a measurable color change iastate.edu.

The performance of these ELISAs is characterized by a low detection limit, often in the range of 0.02 µg/L, and a 50% inhibitory concentration (IC₅₀) of around 0.19 µg/L nih.gov. This sensitivity makes ELISA a suitable tool for large-scale screening of water samples to ensure compliance with regulatory limits, such as the EU's maximum permissible concentration of 0.1 µg/L for pesticides in drinking water nih.gov.

Table 4: Performance Characteristics of a Competitive ELISA for 2,6-Dichlorobenzamide (BAM) nih.gov

| Parameter | Value |

|---|---|

| Assay Format | Competitive ELISA |

| Detection Limit | 0.02 µg/L |

| IC₅₀ | 0.19 µg/L |

| Inter-well CV | < 6% |

Cross-Reactivity Studies with Related Compounds

A critical aspect of immunoassay development is assessing the specificity of the antibody, which is determined through cross-reactivity studies. These studies measure the extent to which compounds structurally similar to the target analyte can bind to the antibody and interfere with the assay.

For the BAM ELISA, cross-reactivity was evaluated against several structurally homologous compounds nih.gov. The highest degree of cross-reactivity was observed with 2,6-dichlorothiobenzamide (Chlorthiamid), the parent thioamide compound, which showed a cross-reactivity of 10.8% nih.gov. This indicates that the antibody has a moderate affinity for the thioamide precursor, which could lead to an overestimation of BAM concentration if Chlorthiamid is also present in the sample. Other related compounds showed negligible cross-reactivity, demonstrating the high specificity of the assay for the dichlorobenzamide structure nih.gov.

Table 5: Cross-Reactivity of a 2,6-Dichlorobenzamide (BAM) ELISA with Related Compounds nih.gov

| Compound | Cross-Reactivity (%) |

|---|---|

| 2,6-Dichlorobenzamide (BAM) | 100 |

| 2,6-Dichlorothiobenzamide (Chlorthiamid) | 10.8 |

Spectroscopic Characterization of Metabolites

2,4-Dichlorobenzamide (B1293658)

The spectroscopic analysis of 2,4-Dichlorobenzamide confirms its chemical structure, arising from the metabolic conversion of the thioamide group to an amide group.

FT-IR Spectroscopy: The infrared spectrum of 2,4-Dichlorobenzamide is characterized by vibrations corresponding to its functional groups. Key absorption bands include those for the N-H stretching of the primary amide, the C=O stretching of the carbonyl group, and vibrations from the dichlorinated aromatic ring.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Data is available in solvents such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆), indicating slight shifts in peak positions depending on the solvent environment. chemicalbook.comspectrabase.comguidechem.com

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of 2,4-Dichlorobenzamide typically shows a prominent molecular ion peak. The isotopic pattern characteristic of two chlorine atoms is a key feature. The NIST Mass Spectrometry Data Center reports a top mass-to-charge ratio (m/z) of 173. nih.gov

Table 1: Spectroscopic Data for 2,4-Dichlorobenzamide

| Technique | Observed Features | Source |

|---|---|---|

| FT-IR | Characteristic peaks for N-H, C=O, and C-Cl bonds. | nih.gov |

| ¹H NMR | Spectra available in CDCl₃ and DMSO-d₆. | chemicalbook.com |

| ¹³C NMR | Spectra available. | chemicalbook.com |

| Mass Spectrometry | Top Peak (m/z): 173; Second Highest (m/z): 175; Third Highest (m/z): 189. | nih.gov |

2,4-Dichlorobenzoic Acid

Further metabolism leads to the hydrolysis of the amide group to a carboxylic acid, forming 2,4-Dichlorobenzoic acid. This metabolite is well-characterized by various spectroscopic methods.

FT-IR Spectroscopy: A vibrational study using Density Functional Theory (DFT) has provided detailed assignments for the FT-IR spectrum. ijastems.org Key absorptions include a very broad O-H stretch from the carboxylic acid group, a strong C=O stretch, and C-Cl stretching vibrations. ijastems.orgnist.gov The NIST WebBook also provides reference spectra for this compound. nist.gov

| Vibration Type | Wavenumber (cm⁻¹) | Source |

| O-H stretch | 3486 | ijastems.org |

| C=O stretch | 1684 | ijastems.org |

| C-C stretch | 1555, 1427 | ijastems.org |

| C-Cl stretch | 772, 760, 679, 671 | ijastems.org |

UV-Vis Spectroscopy: The UV-Vis spectrum of 2,4-Dichlorobenzoic acid in the gas phase is available, showing absorption maxima related to electronic transitions within the aromatic ring and carboxyl group. nist.gov

NMR Spectroscopy: ¹H NMR data for 2,4-Dichlorobenzoic acid has been reported, typically in DMSO-d₆. chemicalbook.com

Mass Spectrometry: The mass spectrum of 2,4-Dichlorobenzoic acid shows a molecular ion peak at an m/z corresponding to its molecular weight (191.011 g/mol ). nist.gov The characteristic isotopic signature of two chlorine atoms is readily observable. nist.govmassbank.euchemicalbook.com PubChem lists major GC-MS fragments at m/z 190, 175, and 173. nih.gov

Table 2: Spectroscopic Data for 2,4-Dichlorobenzoic Acid

| Technique | Observed Features | Source |

|---|---|---|

| FT-IR | Characteristic peaks (cm⁻¹): 3486 (O-H), 1684 (C=O), 772-671 (C-Cl). | ijastems.org |

| UV-Vis | Spectrum available from NIST. | nist.gov |

| ¹H NMR | Spectrum available in DMSO-d₆. | chemicalbook.com |

| Mass Spectrometry | Molecular Weight: 191.011; Major fragments (m/z): 190, 175, 173. | nist.govnih.gov |

Environmental and Biological Degradation Studies of Thiobenzamide Compounds

Microbial Metabolism of Thioamides

The role of microorganisms in the transformation of thioamides, a class of sulfur-containing organic compounds, is a key area of environmental research. While extensive research exists for related compounds like the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), specific data on 2,4-Dichlorothiobenzamide is more limited. However, studies on analogous compounds provide a foundational understanding of the potential metabolic pathways.

Bacterial Degradation Pathways

Bacterial degradation is a primary mechanism for the breakdown of many organic pollutants in soil and water. For compounds structurally related to this compound, such as 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), the initial step in its microbial degradation is the conversion to 2,6-dichlorobenzamide (B151250) (BAM). nih.gov This suggests that a similar initial hydrolytic conversion of the thioamide group to an amide group could be a potential pathway for this compound.

Further degradation of the resulting amide often proceeds via hydrolysis to the corresponding carboxylic acid, in this case, 2,4-dichlorobenzoic acid. nih.gov The subsequent degradation of chlorinated benzoic acids is well-documented and typically involves hydroxylation and ring cleavage.

A number of bacterial strains have been identified as capable of degrading chlorinated aromatic compounds, including species of Pseudomonas, Cupriavidus, and Delftia. researchgate.netnih.govresearchgate.net These bacteria possess enzymatic machinery, such as dioxygenases and hydrolases, that are essential for breaking down these complex molecules. nih.govnih.gov For instance, the degradation of 2,4-D often involves the enzyme tfdA, an α-ketoglutarate-dependent dioxygenase, which cleaves the side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov While the thioamide functional group presents a different initial challenge, the subsequent steps of dechlorinating and cleaving the aromatic ring could share commonalities with the well-established pathways for 2,4-D.

Identification of Degradation Products

Based on these analogous pathways, the degradation of this compound could be hypothesized to produce the following metabolites:

2,4-Dichlorobenzamide (B1293658): Formed through the hydrolysis of the thioamide group.

2,4-Dichlorobenzoic Acid: Resulting from the subsequent hydrolysis of the amide.

Chlorinated Catechols: Produced by the hydroxylation of the aromatic ring, such as 3,5-dichlorocatechol, which is a known intermediate in the degradation of 2,4-D. nih.gov

Ring Cleavage Products: Subsequent enzymatic action on catechols can lead to the opening of the aromatic ring, forming aliphatic acids that can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

It is important to note that the specific degradation products of this compound have not been definitively identified in published research, and the proposed pathway remains hypothetical based on the degradation of similar compounds.

Abiotic Transformation Processes

In addition to microbial activity, abiotic processes can contribute to the transformation of organic compounds in the environment. These processes are influenced by factors such as sunlight (photodegradation), water (hydrolysis), and chemical reactions with other environmental constituents.

For chlorinated aromatic compounds, photodegradation can be a significant transformation pathway. For example, the herbicide 2,4-D can be degraded through advanced oxidation processes (AOPs) that generate highly reactive radicals. researchgate.net The combination of cobalt and peroxymonosulfate (B1194676) has been shown to effectively degrade 2,4-D, with complete degradation achievable under solar irradiation. researchgate.net

Hydrolysis is another key abiotic process, particularly for compounds with functional groups susceptible to reaction with water. The rate of hydrolysis is often dependent on pH and temperature. For thioamides, hydrolysis can lead to the formation of the corresponding amides and carboxylic acids, similar to the initial steps of microbial degradation.

The table below summarizes the potential degradation products of this compound based on analogous compounds.

| Precursor Compound | Potential Degradation Product | Transformation Process |

| This compound | 2,4-Dichlorobenzamide | Hydrolysis (Microbial or Abiotic) |

| 2,4-Dichlorobenzamide | 2,4-Dichlorobenzoic Acid | Hydrolysis (Microbial) |

| 2,4-Dichlorobenzoic Acid | 3,5-Dichlorocatechol | Hydroxylation (Microbial) |

| 3,5-Dichlorocatechol | Ring Cleavage Products | Dioxygenase Activity (Microbial) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for producing 2,6-dichlorothiobenzamide derivatives with high purity?

- Methodology :

- Derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting benzoyl chloride derivatives with thioamides in polar aprotic solvents (e.g., DMF) at 60°C yields dichlorobenzamides .

- Purification involves recrystallization using water-ethanol mixtures to achieve >97% purity, as demonstrated in triazole-based chlorinated compound synthesis .

- Key parameters: solvent choice (e.g., DMSO for reflux), reaction time (4–18 hours), and acid catalysis (e.g., glacial acetic acid) to enhance yields .

Q. How should researchers characterize dichlorothiobenzamide compounds to confirm structural integrity?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to identify proton environments and carbon frameworks. IR spectroscopy confirms functional groups (e.g., C=O, C-S stretches) .

- Chromatography : HPLC or GC-MS with quality control standards (e.g., >97% purity thresholds) ensures analyte stability and avoids contamination, as highlighted in environmental monitoring studies .

- Melting Point Analysis : Compare observed melting points (e.g., 141–143°C for triazole derivatives) with literature values to assess purity .

Q. What environmental monitoring strategies are effective for tracking 2,6-dichlorothiobenzamide residues in soil and water?

- Methodology :

- Sampling : Collect soil/water samples during and after herbicide application, accounting for temporal variability due to its short half-life (hours to days) .

- Analytical Techniques : Use LC-MS/MS with isotope-labeled internal standards to minimize matrix effects. Report both creatinine-adjusted and unadjusted urine concentrations in biomonitoring studies .

- Quality Control : Document steps to avoid sample contamination (e.g., glassware pre-treatment) and validate analyte stability from collection to analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in dichlorobenzamide derivatives?

- Methodology :

- Grow single crystals via slow evaporation of ethanol/water solutions.

- X-ray diffraction (e.g., Cu-Kα radiation) reveals bond lengths, angles, and intermolecular interactions (e.g., halogen bonding in 3,5-dichloro-N-(4-chlorophenyl)benzamide) .

- Compare experimental data with computational models (e.g., density functional theory) to validate electronic properties .

Q. What microbial pathways degrade 2,6-dichlorothiobenzamide, and how can these inform bioremediation strategies?

- Methodology :

- Isolation of Degraders : Enrich soil samples with 2,6-dichlorobenzamide (BAM) as the sole carbon source. Aminobacter sp. MSH1 converts BAM to 2,6-dichlorobenzoic acid via the bbdA amidase gene .

- Enzymatic Assays : Measure amidase activity using spectrophotometric methods (e.g., release of NH via Berthelot reaction).

- Field Trials : Monitor degradation kinetics in contaminated soils under varying pH and temperature conditions .

Q. How do interspecies differences impact the toxicokinetics of 2,6-dichlorothiobenzamide?

- Methodology :

- Metabolic Profiling : Administer -labeled chlorthiamid to model organisms (e.g., rats, dogs). Analyze urine and plasma via LC-MS to identify species-specific metabolites (e.g., glucuronides vs. sulfates) .

- Histopathology : Assess tissue-specific toxicity (e.g., olfactory epithelium necrosis in mice at 50 mg/kg doses) .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate half-life data (environmental: hours; physiological: days) to predict human exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.